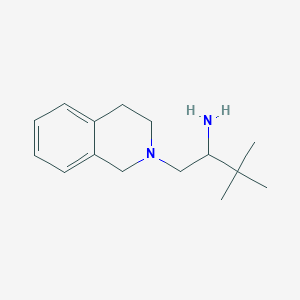

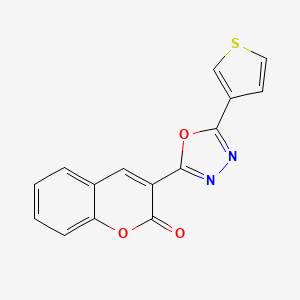

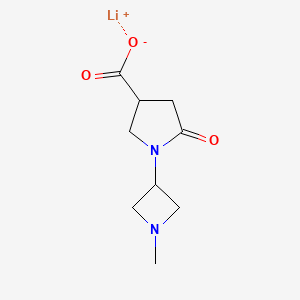

Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(1-methylazetidin-3-yl)methanol hydrochloride" is related to the requested compound. It has a CAS Number of 2174002-18-5 and a molecular weight of 137.61 . The physical form of this compound is oil .

Molecular Structure Analysis

The related compound “(1-Methylazetidin-3-yl)MethanaMine” has a molecular formula of C5H12N2 and a molecular weight of 100.162 . The InChI code for this compound is 1S/C5H11NO.ClH/c1-6-2-5 (3-6)4-7;/h5,7H,2-4H2,1H3;1H .

Physical And Chemical Properties Analysis

The related compound “(1-Methylazetidin-3-yl)MethanaMine” has a density of 0.9±0.1 g/cm3, a boiling point of 111.5±8.0 °C at 760 mmHg, and a flash point of 23.2±13.6 °C .

Scientific Research Applications

Biomedical Applications

Lithium ions, including Lithium(1+), have shown significant promise in various biomedical applications. Notably, lithium ions are instrumental in enhancing the remyelination of peripheral nerves and stimulating the proliferation of neural progenitor cells and retinoblastoma cells through the activation of the Wnt/β-catenin signaling pathway. This mechanism is particularly relevant in the field of regenerative medicine and neural tissue engineering. A study incorporated lithium ions into mesoporous bioactive glass scaffolds, demonstrating enhanced cell proliferation and cementogenic differentiation of human periodontal ligament-derived cells (hPDLCs), suggesting a novel approach to periodontal tissue engineering and regeneration (Han et al., 2012).

Electrochemical Applications

In the realm of electrochemical applications, lithium ions are pivotal in the development of electrolytes for lithium metal batteries. Ionic liquids containing lithium ions, including Lithium(1+), exhibit enhanced ionic conductivity and thermal stability, making them suitable for high-voltage lithium battery systems. Research has explored various cations in combination with lithium ions, demonstrating the potential for improved battery performance and stability (Maftoon-Azad & Nazari, 2017).

Neurological Research

Lithium's neuroprotective properties have been extensively studied, with evidence suggesting lithium's efficacy in treating mood affect disorders such as bipolar disorder. Lithium ions are known to impact several molecular targets, contributing to their therapeutic range. Research in Caenorhabditis elegans has shown that exposure to lithium ions at clinically relevant concentrations can increase survival during aging, pointing towards lithium's potential in longevity and aging studies (McColl et al., 2008).

Cell Signaling and Development

Lithium ions have been found to act as a specific inhibitor of the GSK-3 family of protein kinases, mimicking Wingless signaling in intact cells. This discovery opens up potential therapeutic avenues for lithium in the modulation of cell signaling and developmental processes, providing a molecular basis for its diverse effects on human behavior and early embryonic development (Stambolic et al., 1996).

Materials Science

Lithium ions are integral to the synthesis and optimization of materials for energy storage applications. For instance, the development of new positive electrode materials for lithium-ion batteries has benefited from the incorporation of lithium ions, enhancing electrical conductivity and overall battery performance (Pouillerie et al., 2000).

Safety and Hazards

properties

IUPAC Name |

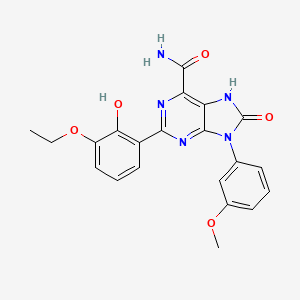

lithium;1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.Li/c1-10-4-7(5-10)11-3-6(9(13)14)2-8(11)12;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLZSMBOXYCJDA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1CC(C1)N2CC(CC2=O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)

![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)